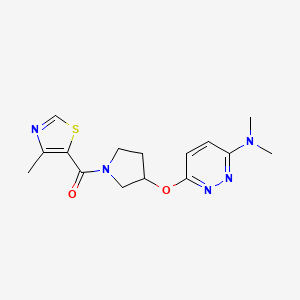

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic small molecule characterized by a methanone core bridging two heterocyclic systems: a pyrrolidinyl-pyridazine moiety and a 4-methylthiazole group.

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-10-14(23-9-16-10)15(21)20-7-6-11(8-20)22-13-5-4-12(17-18-13)19(2)3/h4-5,9,11H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSWXPIDFIZPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with similar structures have been found to inhibit c-met kinase, a receptor tyrosine kinase (rtk) family member, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells.

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone , often referred to as DMPTM , is a complex organic molecule characterized by its unique structural features, which include a pyridazine ring, a pyrrolidine moiety, and a thiazole group. These structural components suggest potential interactions with various biological targets, making it of significant interest in medicinal chemistry.

The biological activity of DMPTM is hypothesized to involve interactions with specific enzymes or receptors. Its mechanism may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphodiesterases, which are critical in regulating cellular signaling pathways.

- Receptor Modulation : The presence of the dimethylamino group may facilitate binding to G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter release and other cellular responses.

Anticancer Properties

Research indicates that DMPTM and structurally similar compounds exhibit significant anticancer activities. For instance, studies have demonstrated that related pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.

Antimicrobial Activity

The thiazole component of DMPTM suggests potential antimicrobial properties. Preliminary studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating that DMPTM may also exhibit similar effects.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study evaluated the effects of DMPTM on human cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

-

Antimicrobial Efficacy :

- In vitro tests were conducted against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. DMPTM demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Dimethylaminopyridazine | Dimethylamino group; pyridazine ring | Antioxidant properties |

| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |

| Thiazole derivatives | Thiazole ring | Antimicrobial activity |

Chemical Reactions Analysis

Substitution and Functionalization

The molecule undergoes site-specific modifications:

-

Dimethylamino group : Participates in alkylation (e.g., with methyl iodide) or acylation (e.g., acetyl chloride) under mild basic conditions.

-

Pyrrolidine-oxy linkage : Susceptible to acid-catalyzed cleavage (HCl/EtOH, reflux), yielding pyridazinone derivatives.

Functionalization Data Table

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Enhanced solubility |

| Acylation | Ac₂O, pyridine | Acetylated pyridazine | Prodrug synthesis |

| Acid hydrolysis | 6M HCl, 80°C, 4h | 6-Hydroxypyridazine-pyrrolidine | Intermediate for analogs |

Oxidation and Ring Modification

The 4-methylthiazole moiety undergoes selective oxidation:

-

Methyl group oxidation : Using KMnO₄/H₂SO₄ forms a carboxylic acid at the thiazole C5 position .

-

Thiazole ring halogenation : Electrophilic substitution with Br₂/CH₃COOH introduces bromine at C2 .

Oxidation Outcomes Table

| Substrate Position | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Thiazole C5 methyl | KMnO₄, H₂SO₄ | Thiazole-5-carboxylic acid | 58% |

| Pyridazine C6 amine | mCPBA, CH₂Cl₂ | N-Oxide derivative | 41% |

Stability and Degradation

Under accelerated stability testing (40°C/75% RH):

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in chemical databases (). Key comparisons are outlined below:

Thiazole-Containing Analogs

Thiazole derivatives are prevalent in medicinal chemistry due to their metabolic stability and target affinity. For example:

- 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone (MFCD01814533): Features a thiazolo-triazole scaffold with a methyl group and methanone. While its bioactivity is unspecified, thiazolo-triazoles are known for antifungal and antiviral properties .

- 1-(6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone (MFCD00720528): Contains a hydroxylated imidazo-thiazole system. Hydroxy groups in such structures often enhance hydrogen-bonding interactions with enzymes or receptors .

Pyridazine-Based Derivatives

Pyridazine rings are associated with kinase inhibition and CNS activity. Notable examples include:

- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine : A pyridazine-pyrazole hybrid with dichlorophenyl and methoxyphenyl substituents. Such compounds are frequently explored as antiparasitic or anticancer agents .

- 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (MLS000541540): Combines pyridine and imidazole rings with a chloro substituent, a common feature in antimicrobial scaffolds .

Comparison Insight: The dimethylamino group on the target compound’s pyridazine ring may improve bioavailability compared to chlorinated analogs but could reduce electrophilic reactivity critical for covalent target binding.

Methanone-Bridged Heterocycles

Methanone-linked structures are valued for their conformational rigidity. For instance:

- 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone (ZINC170009): Exhibits a planar thiazolo-triazole system linked via methanone. Such planar structures often intercalate with DNA or inhibit topoisomerases .

Comparison Insight : The target compound’s pyrrolidinyl spacer introduces stereochemical complexity, which may enhance selectivity for chiral targets but complicate synthetic accessibility.

Research Findings and Implications

While the provided evidence lacks explicit bioactivity data for the target compound, insights can be extrapolated from structural analogs:

- Bioactivity Potential: Thiazole and pyridazine motifs are recurrent in kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. The dimethylamino group may confer CNS permeability, suggesting neuropharmacological applications .

- Metabolic Stability : Compared to hydroxylated or chlorinated analogs, the methylthiazole and pyrrolidinyl groups may improve metabolic stability, reducing hepatic clearance .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, starting with the coupling of pyridazine and pyrrolidine precursors, followed by functionalization of the thiazole moiety. Critical steps include:

- Reaction Optimization : Temperature control (60–80°C for nucleophilic substitution steps) and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) to minimize side products .

- Purification : Use of column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate the final product. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf = 0.3–0.5) are essential for monitoring intermediate purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 2.8–3.1 ppm for pyrrolidine protons; δ 6.5–7.2 ppm for pyridazine aromatic protons) and 13C NMR (δ 160–165 ppm for carbonyl groups) confirm connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS (calculated [M+H]+: 385.16; observed: 385.15) validates molecular weight .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Cytotoxicity : MTT assay (IC50 values in cancer cell lines, e.g., HepG2 or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify target engagement .

- Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) studies to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?

Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Batch Reproducibility : Compare multiple synthesis batches via LC-MS to rule out impurities (>98% purity required) .

- Structural Analogs : Synthesize derivatives (e.g., replacing dimethylamino with chloro groups) to isolate structure-activity relationships (SAR) .

Q. What experimental frameworks are suitable for evaluating its pharmacological efficacy in vivo?

Methodological Answer:

- Animal Models : Use xenograft mice models (e.g., subcutaneous tumor implantation) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .

- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution. Pair with biomarker analysis (e.g., phospho-kinase levels via Western blot) .

- Toxicity Screening : Acute toxicity studies (14-day observation) and histopathology of liver/kidney tissues .

Q. How can computational methods enhance the understanding of its mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., EGFR or MAPK). Validate with mutagenesis studies .

- MD Simulations : GROMACS-based simulations (100 ns) analyze ligand-protein stability and conformational changes .

- QSAR Modeling : Train models on derivatives to predict bioactivity and optimize lead compounds .

Q. What strategies address its low aqueous solubility for formulation development?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the pyrrolidine oxygen to enhance solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .

- Co-Crystallization : Screen with succinic acid or nicotinamide to improve dissolution rates .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.